molecular formula C12H12N2S B3895607 6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole CAS No. 82588-40-7

6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole

Cat. No.: B3895607
CAS No.: 82588-40-7
M. Wt: 216.30 g/mol
InChI Key: GKXNHSYDHUBQMW-UHFFFAOYSA-N
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Description

“6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole” is a heterocyclic compound that belongs to the class of imidazole-thiazole hybrids . These compounds are known for their significant biological activities. The imidazole-thiazole hybrid compounds have been reported to exhibit antimicrobial and antifungal activities .


Synthesis Analysis

The synthesis of imidazole-thiazole hybrids involves the reaction of 2-amino-4-aryl-1,3-thiazole-5-carboxaldehydes with various substituted benzaldehydes . The synthesized compounds are then characterized using spectroscopic techniques . In another study, a series of imidazo[2,1-b]thiazole-based chalcone derivatives were synthesized and tested for their anticancer activities .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . The chemical shift of the ring proton in the thiazole ring can provide insights into the aromaticity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed based on the reactivity of the imidazole and thiazole rings. The C-5 atom in the thiazole ring can undergo electrophilic substitution, while the C-2 atom can undergo nucleophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed based on its solubility, odor, boiling point, and specific gravity . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Mechanism of Action

The mechanism of action of “6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole” can be inferred from its biological activities. For instance, the anticancer activity of the compound could be due to its ability to cause mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis in cancer cells .

Safety and Hazards

The safety and hazards associated with “6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole” can be inferred from its biological activities. For instance, the compound could potentially cause skin irritation, serious eye damage, and specific target organ toxicity .

Future Directions

The future directions for the research on “6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole” could involve the design and synthesis of new derivatives with improved biological activities and lesser side effects . Further studies could also focus on the development of more selective anticancer drugs based on the imidazole-thiazole scaffold .

Properties

IUPAC Name

6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c1-9-2-4-10(5-3-9)11-8-14-6-7-15-12(14)13-11/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXNHSYDHUBQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3CCSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30318584
Record name 6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30318584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82588-40-7
Record name NSC332745
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332745
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30318584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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